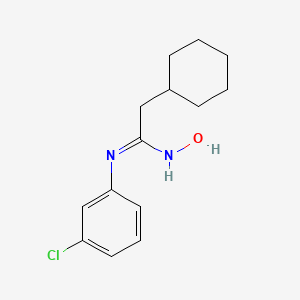
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide (CCCE) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the class of hydroxamic acid-based compounds that have shown promising results in various studies.
作用機序
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide exerts its therapeutic effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, which leads to chromatin condensation and gene silencing. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide inhibits HDACs, leading to the activation of genes that are involved in various cellular processes, including apoptosis, cell cycle regulation, and immune response.
Biochemical and Physiological Effects:
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has several advantages as a research tool. It is a potent and selective HDAC inhibitor, making it a valuable tool for studying the role of HDACs in various cellular processes. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide is also relatively easy to synthesize, making it readily available for research purposes. However, N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has some limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in vivo. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several potential future directions for research on N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide. One area of interest is the development of N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide as a therapeutic agent in other disease models, such as Parkinson's disease and multiple sclerosis. Finally, further studies are needed to elucidate the precise mechanisms by which N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide exerts its therapeutic effects, which could lead to the development of more effective HDAC inhibitors.
合成法
The synthesis of N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide involves the reaction of 3-chlorobenzonitrile with cyclohexylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride to form the final product. This method has been optimized to yield high purity N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide with good yields.
科学的研究の応用
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide has also been investigated for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease.
特性
IUPAC Name |
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-12-7-4-8-13(10-12)16-14(17-18)9-11-5-2-1-3-6-11/h4,7-8,10-11,18H,1-3,5-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYQFCDJJKTBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=NC2=CC(=CC=C2)Cl)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

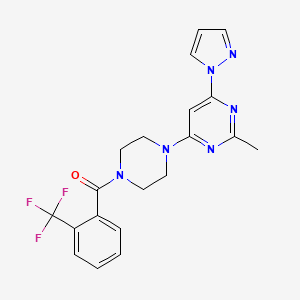
![N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2982568.png)
![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982569.png)

![3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982572.png)
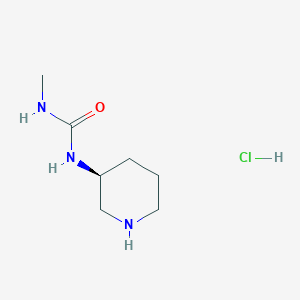
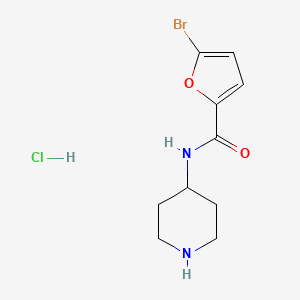
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2982579.png)
![7-Fluoro-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2982580.png)
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2982583.png)
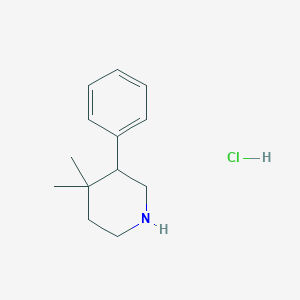
![6-Bromo-4-oxo-8-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]chromene-3-carbaldehyde](/img/structure/B2982585.png)
![2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2982587.png)
